

Application Note: Caffeidine Nitrate as a Reference Standard for Analytical Applications

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Compound of Interest

Compound Name: Caffeidine acid

Cat. No.: B602215

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Introduction

In the landscape of pharmaceutical analysis and drug development, the purity and accurate quantification of active pharmaceutical ingredients (APIs) and their related substances are of paramount importance. Caffeidine, a known impurity and degradation product of caffeine, requires precise analytical monitoring to ensure the quality and safety of caffeine-containing products.[1] The use of a well-characterized reference standard is fundamental to achieving reliable and reproducible analytical data. This application note provides a comprehensive guide to the use of Caffeidine Nitrate as a certified reference material for the qualitative and quantitative analysis of caffeidine.

Caffeidine itself can be unstable and challenging to handle as a primary reference material due to its susceptibility to oxidation and hygroscopicity.[2] The nitrate salt of caffeidine, however, offers enhanced stability, making it a more suitable and robust certified reference material (CRM) for routine analytical use.[2] Several suppliers offer Caffeidine Nitrate as a pharmaceutical secondary standard, often traceable to major pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP).[3] This traceability ensures its suitability for use in regulated environments.

This document outlines the essential chemical and physical properties of Caffeidine Nitrate, provides detailed protocols for its handling and preparation, and presents a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of

caffeidine. Furthermore, it details a protocol for forced degradation studies to ensure the specificity of the analytical method.

Physicochemical Properties of Caffeidine Nitrate

A thorough understanding of the physicochemical properties of a reference standard is crucial for its proper use and interpretation of analytical results.

Property	Value	Source
Chemical Name	N,3-dimethyl-5-(methylamino)imidazole-4-carboxamide;nitric acid	[4]
Synonyms	Caffeine Impurity E Nitrate	[3]
CAS Number	209725-34-8	[4]
Molecular Formula	C ₇ H ₁₃ N ₅ O ₄	[4]
Molecular Weight	231.21 g/mol	[4]
Appearance	White to off-white solid	[3]
Storage	2-30°C, protected from light and moisture	[3][5]

Handling and Preparation of Caffeidine Nitrate Standard Solutions

Accurate and consistent preparation of standard solutions is a prerequisite for reliable quantitative analysis. The following protocols are recommended for the handling and preparation of Caffeidine Nitrate solutions.

General Handling and Storage

To maintain the integrity of the Caffeidine Nitrate reference standard, the following handling and storage guidelines should be adhered to:

- **Storage:** Store the reference standard in its original, tightly sealed container at the recommended temperature of 2-30°C.[3] Protect from direct sunlight and moisture to prevent degradation.[5]
- **Weighing:** Use a calibrated analytical balance for all weighing procedures. To minimize weighing errors, it is advisable to weigh a larger amount and dissolve it to a stock solution, from which working standards can be prepared by dilution.
- **Drying:** Unless specified otherwise on the Certificate of Analysis, do not dry the reference standard. If drying is required, it should be done in a calibrated oven at the specified temperature and duration.

Preparation of a Stock Standard Solution (e.g., 1000 µg/mL)

Materials:

- Caffeidine Nitrate Certified Reference Material
- HPLC-grade methanol or a suitable diluent
- Calibrated analytical balance
- Class A volumetric flasks and pipettes

Protocol:

- Accurately weigh approximately 23.1 mg of Caffeidine Nitrate reference standard.
- Quantitatively transfer the weighed standard into a 100 mL volumetric flask.
- Add approximately 50 mL of HPLC-grade methanol and sonicate for 5 minutes or until the standard is completely dissolved.
- Allow the solution to equilibrate to room temperature.
- Make up the volume to 100 mL with HPLC-grade methanol and mix thoroughly.

- This stock solution has a nominal concentration of 231 $\mu\text{g/mL}$ of Caffeidine Nitrate, which corresponds to 168 $\mu\text{g/mL}$ of free base caffeidine. For simplicity in calculations, a stock solution of 100 $\mu\text{g/mL}$ of caffeidine can be prepared by adjusting the initial weight accordingly.

Preparation of Working Standard Solutions

Working standard solutions for calibration curves should be prepared by serial dilution of the stock solution with the mobile phase.

Example for a 5-point calibration curve (1-20 $\mu\text{g/mL}$ of caffeidine):

- Label five 10 mL volumetric flasks as 1, 5, 10, 15, and 20 $\mu\text{g/mL}$.
- From the 100 $\mu\text{g/mL}$ caffeidine stock solution, pipette the following volumes into the respective flasks:
 - 1 $\mu\text{g/mL}$: 0.1 mL
 - 5 $\mu\text{g/mL}$: 0.5 mL
 - 10 $\mu\text{g/mL}$: 1.0 mL
 - 15 $\mu\text{g/mL}$: 1.5 mL
 - 20 $\mu\text{g/mL}$: 2.0 mL
- Dilute each flask to the 10 mL mark with the mobile phase and mix well.

Stability-Indicating HPLC Method for Caffeidine Analysis

A validated, stability-indicating HPLC method is essential for the accurate quantification of caffeidine and for ensuring that the analytical results are not affected by the presence of degradation products. The following method is based on established protocols for caffeine and its impurities.^{[4][6]}

Chromatographic Conditions

Parameter	Recommended Condition
Column	C18, 250 mm x 4.6 mm, 5 μ m particle size
Mobile Phase	Acetonitrile:Water (e.g., 20:80 v/v) with 0.1% formic acid
Flow Rate	1.0 mL/min
Injection Volume	10 μ L
Column Temperature	30°C
Detector	UV at 273 nm
Run Time	Approximately 15 minutes

System Suitability

Before sample analysis, the chromatographic system must meet predefined system suitability criteria to ensure its proper functioning.

Parameter	Acceptance Criteria
Tailing Factor (Asymmetry)	≤ 2.0
Theoretical Plates (N)	≥ 2000
Relative Standard Deviation (RSD) of Peak Area (n=6)	$\leq 2.0\%$

Method Validation

The analytical method should be validated according to ICH Q2(R1) guidelines, encompassing the following parameters:

- **Specificity:** Demonstrated through forced degradation studies, ensuring the peak of interest is free from co-eluting peaks.

- **Linearity:** A minimum of five concentrations covering the expected range. The correlation coefficient (r^2) should be ≥ 0.999 .
- **Accuracy:** Determined by recovery studies at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Recovery should be within 98-102%.
- **Precision:** Assessed at both repeatability (intra-day) and intermediate precision (inter-day) levels. The RSD should be $\leq 2.0\%$.
- **Limit of Detection (LOD) and Limit of Quantitation (LOQ):** Determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
- **Robustness:** Evaluated by making small, deliberate changes to the method parameters (e.g., mobile phase composition, flow rate, column temperature) and observing the effect on the results.

Forced Degradation Studies Protocol

Forced degradation studies are critical for establishing the stability-indicating nature of the analytical method.^[1] These studies expose the drug substance to stress conditions to generate potential degradation products.

Preparation of Stressed Samples

A stock solution of Caffeidine Nitrate (e.g., 1000 $\mu\text{g/mL}$) should be used for these studies.

- **Acid Hydrolysis:** Mix equal volumes of the stock solution and 0.1 M HCl. Heat at 60°C for a specified period (e.g., 2, 4, 8 hours). Neutralize with an equivalent amount of 0.1 M NaOH before analysis.
- **Base Hydrolysis:** Mix equal volumes of the stock solution and 0.1 M NaOH. Heat at 60°C for a specified period. Neutralize with an equivalent amount of 0.1 M HCl before analysis.
- **Oxidative Degradation:** Mix equal volumes of the stock solution and 3% hydrogen peroxide. Keep at room temperature for a specified period.

- Thermal Degradation: Expose the solid reference standard to dry heat (e.g., 80°C) for a specified period. Also, heat a solution of the standard at 80°C.
- Photolytic Degradation: Expose a solution of the reference standard to UV light (e.g., 254 nm) and visible light as per ICH Q1B guidelines.

Analysis of Stressed Samples

Analyze the stressed samples using the validated HPLC method. The goal is to achieve a degradation of 5-20%.^[7] The chromatograms should be evaluated for the appearance of new peaks and the resolution between the parent peak (caffeidine) and any degradation product peaks.

Data Presentation and Visualization

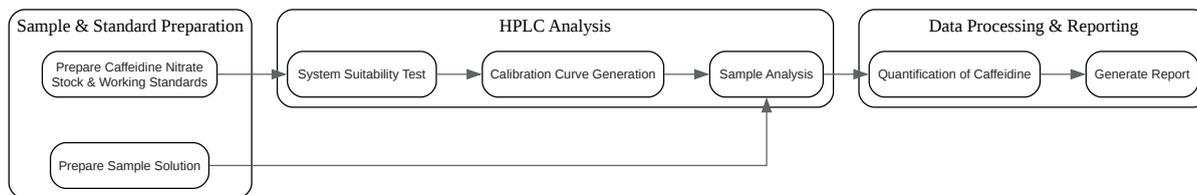
Clear presentation of data is crucial for the interpretation of results.

Sample Chromatograms

(Illustrative - actual chromatograms would be generated from experimental data)

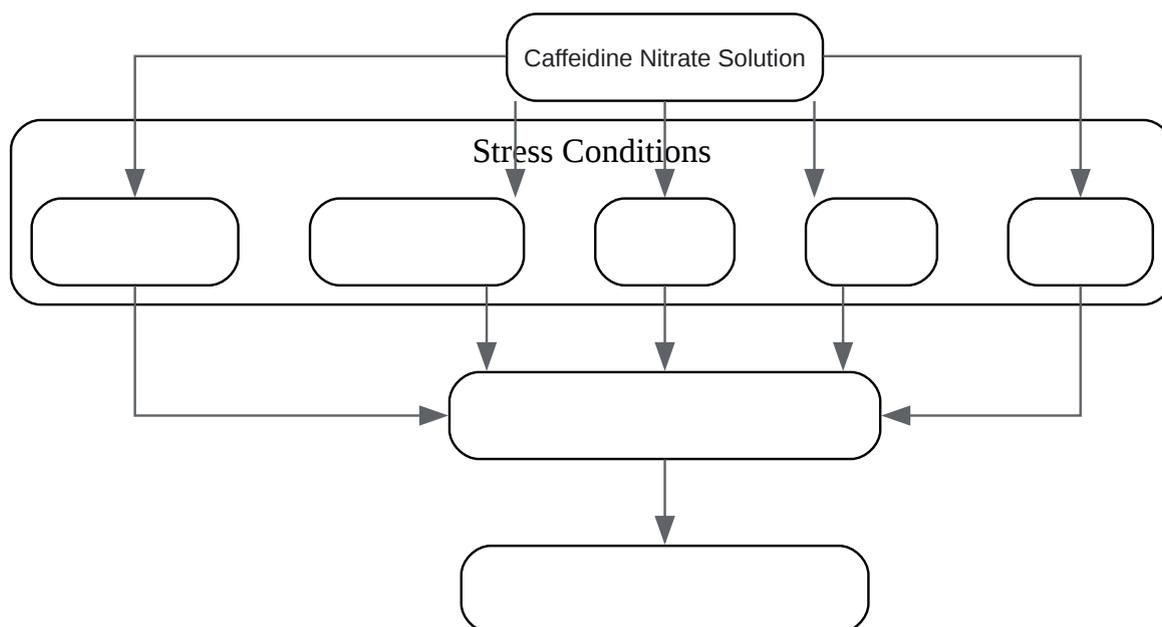
- A chromatogram of a Caffeidine Nitrate standard solution.
- A chromatogram of a sample containing caffeidine.
- Overlay of chromatograms from forced degradation studies showing the separation of caffeidine from its degradation products.

Workflow Diagrams



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Caption: High-Level Workflow for Caffeidine Quantification using HPLC.



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Caption: Workflow for Forced Degradation Studies.

Conclusion

Caffeidine Nitrate serves as a stable and reliable certified reference material for the accurate analysis of caffeidine. This application note provides a comprehensive framework for its use, including detailed protocols for handling, solution preparation, and a validated stability-indicating HPLC method. Adherence to these guidelines will enable researchers, scientists, and drug development professionals to achieve robust and reproducible analytical results, ensuring the quality and safety of pharmaceutical products.

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